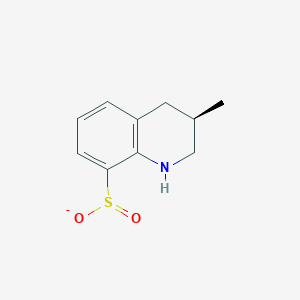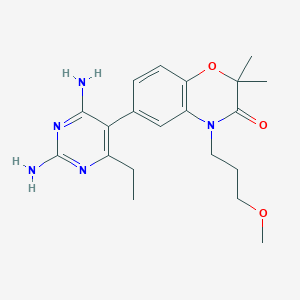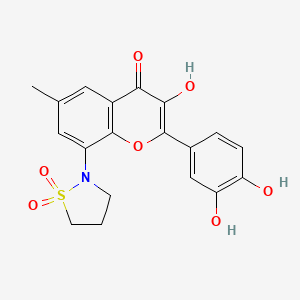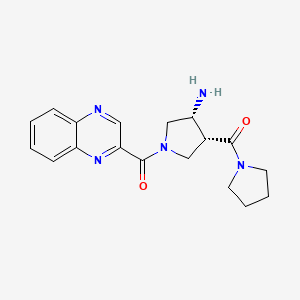
(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline is a small organic molecule belonging to the class of hydroquinolines. These compounds are derivatives of quinoline, where at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms . This compound is characterized by its unique structure, which includes a sulfonyl group attached to the quinoline ring, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential applications in drug development due to its interaction with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in various biological processes .
Comparison with Similar Compounds
(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline can be compared with other hydroquinoline derivatives, such as:
8-hydroxyquinoline: Known for its metal-chelating properties.
Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals.
Tetrahydroquinoline: A reduced form of quinoline, used in different chemical reactions.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12NO2S- |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfinate |
InChI |
InChI=1S/C10H13NO2S/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13)/p-1/t7-/m1/s1 |
InChI Key |
BDOBQGTXRREVKI-SSDOTTSWSA-M |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC=C2)S(=O)[O-])NC1 |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)[O-])NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide](/img/structure/B10758427.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758432.png)
![(1R)-2-{[Amino(imino)methyl]amino}-1-{4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-YL]phenyl}ethyl nicotinate](/img/structure/B10758440.png)



![3-((3-Bromo-5-O-Tolylpyrazolo[1,5-A]pyrimidin-7-Ylamino)methyl)pyridine 1-Oxide](/img/structure/B10758458.png)
![(5s)-2-{[(1s)-1-(4-Fluorophenyl)ethyl]amino}-5-(1-Hydroxy-1-Methylethyl)-5-Methyl-1,3-Thiazol-4(5h)-One](/img/structure/B10758462.png)
![(11R,12R)-11-(2,4,5-trifluorophenyl)-1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-12-amine](/img/structure/B10758467.png)
![3-Hydroxypropyl 3-[({7-[amino(imino)methyl]-1-naphthyl}amino)carbonyl]benzenesulfonate](/img/structure/B10758485.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
![(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine](/img/structure/B10758491.png)
![4-(1,3-Benzodioxol-5-Yloxy)-2-[4-(1h-Imidazol-1-Yl)phenoxy]pyrimidine](/img/structure/B10758492.png)
